(4Z)-2-(2-fluorophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one
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Overview
Description
(4Z)-2-(2-fluorophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a fluorophenyl group and a propan-2-yl benzylidene moiety attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(2-fluorophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one typically involves the condensation of 2-fluorobenzaldehyde with 4-(propan-2-yl)benzaldehyde in the presence of a suitable base, followed by cyclization with an appropriate reagent to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation and cyclization processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(2-fluorophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various oxazole derivatives, reduced forms of the compound, and substituted analogs with different functional groups attached to the fluorophenyl ring.
Scientific Research Applications
(4Z)-2-(2-fluorophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4Z)-2-(2-fluorophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biochemical and physiological effects, depending on the target and pathway involved.
Properties
Molecular Formula |
C19H16FNO2 |
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Molecular Weight |
309.3 g/mol |
IUPAC Name |
(4Z)-2-(2-fluorophenyl)-4-[(4-propan-2-ylphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C19H16FNO2/c1-12(2)14-9-7-13(8-10-14)11-17-19(22)23-18(21-17)15-5-3-4-6-16(15)20/h3-12H,1-2H3/b17-11- |
InChI Key |
KSLOXLKHGBOXTI-BOPFTXTBSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3F |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3F |
Origin of Product |
United States |
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